2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde, 5-methyl-1,3-oxazole, and 4-methoxyaniline. The synthesis may involve:
Condensation Reactions: Combining the aldehyde and amine to form an imine intermediate.
Cyclization: Formation of the quinazolinone ring through intramolecular cyclization.
Thioether Formation: Introduction of the sulfanyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can target the quinazolinone ring or the oxazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, compounds like 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them valuable in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4-one
- 5-Methyl-1,3-oxazole-4-carboxylic acid derivatives
- Thioether-linked quinazolinone derivatives
Uniqueness
What sets 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both oxazole and quinazolinone rings, along with the sulfanyl linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-9-7-11-24(34-3)25(21)35-4)16-37-28-30-22-10-6-5-8-20(22)27(32)31(28)18-12-14-19(33-2)15-13-18/h5-15H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJHHFJXEWHZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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